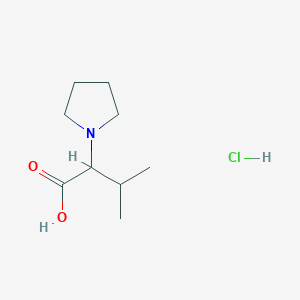

3-Methyl-2-(pyrrolidin-1-yl)butanoic acid hydrochloride

CAS No.: 1214838-86-4

Cat. No.: VC2819198

Molecular Formula: C9H18ClNO2

Molecular Weight: 207.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1214838-86-4 |

|---|---|

| Molecular Formula | C9H18ClNO2 |

| Molecular Weight | 207.7 g/mol |

| IUPAC Name | 3-methyl-2-pyrrolidin-1-ylbutanoic acid;hydrochloride |

| Standard InChI | InChI=1S/C9H17NO2.ClH/c1-7(2)8(9(11)12)10-5-3-4-6-10;/h7-8H,3-6H2,1-2H3,(H,11,12);1H |

| Standard InChI Key | LWGVJVSGHBXHDE-UHFFFAOYSA-N |

| SMILES | CC(C)C(C(=O)O)N1CCCC1.Cl |

| Canonical SMILES | CC(C)C(C(=O)O)N1CCCC1.Cl |

Introduction

Chemical Structure and Properties

Structural Features

The molecular structure of 3-Methyl-2-(pyrrolidin-1-yl)butanoic acid hydrochloride consists of several key components:

-

A pyrrolidine ring (a saturated five-membered heterocycle containing one nitrogen atom)

-

A butanoic acid chain with a methyl substituent at the 3-position

-

The pyrrolidine nitrogen connected to the alpha carbon (position 2) of the butanoic acid

-

A hydrochloride salt formed at the pyrrolidine nitrogen

This arrangement creates a compound with both basic (pyrrolidine nitrogen) and acidic (carboxylic acid) functional groups, making it amphoteric in nature, similar to amino acids.

| Property | 3-Methyl-2-(pyrrolidin-1-yl)butanoic acid hydrochloride | 3-methyl-2-[(4-methylphenyl)sulfonylamino]butanoic acid | (3S)-Pyrrolidin-3-ol hydrochloride |

|---|---|---|---|

| Molecular Formula | C₉H₁₈ClNO₂ (estimated) | C₁₂H₁₇NO₄S | C₄H₁₀ClNO |

| Molecular Weight | Approximately 207.7 g/mol (estimated) | 271.333 g/mol | Approximately 123.6 g/mol |

| Physical State | Likely a crystalline solid | Not specified | Crystalline solid |

| Density | Not determined | 1.246 g/cm³ | Not specified |

| Boiling Point | Not determined | 439.9°C at 760 mmHg | Not specified |

| Solubility | Likely water-soluble (due to salt form) | Not specified | High (required for pharmaceutical applications) |

Based on structural analysis, 3-Methyl-2-(pyrrolidin-1-yl)butanoic acid hydrochloride would likely exhibit:

-

Good water solubility due to its salt form

-

Amphoteric behavior with both acidic and basic functional groups

-

Potential for hydrogen bonding through its carboxylic acid group

-

Moderate lipophilicity due to the pyrrolidine ring and methyl substituent

The hydrochloride salt form typically increases water solubility while decreasing lipophilicity compared to the free base form, which can be advantageous for pharmaceutical applications.

Analytical Characterization

Spectroscopic Identification

For compounds like 3-Methyl-2-(pyrrolidin-1-yl)butanoic acid hydrochloride, comprehensive analytical characterization would typically include:

Table 2: Expected Spectroscopic Characteristics

| Analytical Technique | Expected Features | Purpose |

|---|---|---|

| ¹H NMR | Signals for pyrrolidine ring protons (3.0-3.5 ppm), methyl group (0.9-1.1 ppm), and alpha-hydrogen (2.5-3.0 ppm) | Structural confirmation |

| ¹³C NMR | Carbonyl carbon (170-175 ppm), alpha-carbon (60-65 ppm), pyrrolidine carbons (45-55 ppm) | Carbon skeleton verification |

| IR Spectroscopy | C=O stretching (1700-1730 cm⁻¹), N-H stretching (if present), C-N stretching | Functional group identification |

| Mass Spectrometry | Molecular ion peak corresponding to molecular weight, fragmentation pattern | Molecular weight confirmation |

| X-ray Crystallography | Crystal structure determination | Absolute configuration determination |

Applications in Pharmaceutical Research

As Building Blocks in Medicinal Chemistry

Compounds containing pyrrolidine rings attached to carboxylic acid moieties have found applications as:

-

Synthetic intermediates for more complex pharmaceutical agents

-

Pharmacophore components in drug design

-

Chemical tools for studying structure-activity relationships

For example, (3S)-Pyrrolidin-3-ol serves as a key intermediate in the synthesis of Larotrectinib, an approved oncology drug used in Europe, the United States, and many other countries .

Structure-Property Relationship Studies

The specific structural features of 3-Methyl-2-(pyrrolidin-1-yl)butanoic acid hydrochloride make it potentially valuable for structure-property relationship studies:

-

The pyrrolidine ring provides a conformationally constrained nitrogen center

-

The methyl substituent offers an opportunity to study steric effects

-

The carboxylic acid group enables hydrogen bonding interactions

-

The hydrochloride salt form allows comparison with free base behavior

These properties could make the compound useful in comparative studies examining how structural modifications affect physicochemical and biological properties.

Limitations and Future Research Needs

Future research should address these knowledge gaps through:

-

Synthesis and full characterization of the compound

-

Determination of precise physical and chemical properties

-

Investigation of its behavior in biological systems

-

Exploration of potential pharmaceutical applications

-

Development of optimized synthetic routes for large-scale production

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume